molecular formula C15H19N3O3S2 B4792211 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide CAS No. 6606-89-9

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide

Cat. No. B4792211
CAS RN: 6606-89-9
M. Wt: 353.5 g/mol
InChI Key: STJYFRULYWBUEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides, including compounds similar to 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide, have been the subject of significant scientific interest due to their broad range of therapeutic applications. The synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines or their derivatives. Recent developments have focused on novel synthesis methods that aim to improve yield, selectivity, and environmental sustainability (Carta, Scozzafava, & Supuran, 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinones, a core component of the compound, is crucial for its biological activity. Thiazolidinones are characterized by a five-membered ring containing nitrogen and sulfur atoms, which can be substituted at various positions to modulate the compound's pharmacological properties. These modifications can significantly impact the compound's ability to interact with biological targets (Cunico, Gomes, & Vellasco, 2008).

Chemical Reactions and Properties

The reactivity of sulfonamides and thiazolidinones within the compound's structure allows for a range of chemical reactions, enabling the synthesis of derivatives with varied biological activities. These reactions include nucleophilic substitution, cyclization, and conjugation, which can be exploited to produce compounds with enhanced pharmacological properties (Gulcin & Taslimi, 2018).

Physical Properties Analysis

The physical properties of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for use in various applications, including drug formulation and delivery (Sethi, Prasad, & Singh, 2020).

Chemical Properties Analysis

The chemical properties of the compound, including reactivity, acidity/basicity, and the potential for forming hydrogen bonds, play a vital role in its biological activity. These properties are determined by the functional groups present in the molecule and their spatial arrangement. Understanding these properties is essential for the rational design of derivatives with optimized pharmacological profiles (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-12-5-7-13(8-6-12)23(20,21)18(2)10-3-4-14(19)17-15-16-9-11-22-15/h5-9,11H,3-4,10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJYFRULYWBUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364538
Record name 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6606-89-9
Record name 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide
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4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide
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4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide
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4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide
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4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide

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